5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

Catalog No.
S681699
CAS No.
129135-66-6
M.F
C11H10BrNO
M. Wt
252.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

CAS Number

129135-66-6

Product Name

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

IUPAC Name

5-(bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

InChI

InChI=1S/C11H10BrNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-6H,7H2,1H3

InChI Key

FPRJQQSZPBCSGO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CBr

Synonyms

5-BROMOMETHYL-3-P-TOLYL-ISOXAZOLE

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CBr

Potential as an Antimicrobial Agent:

Studies have explored the potential of 5-Br-3-p-tolyl-1,2-oxazole and its derivatives as antimicrobial agents. A 2012 study published in the journal "Medicinal Chemistry Research" investigated the synthesis and antimicrobial activity of various oxazole derivatives, including 5-Br-3-p-tolyl-1,2-oxazole. The study found that the compound exhibited moderate antibacterial activity against certain Gram-positive bacteria strains, but limited activity against Gram-negative bacteria and fungi [].

Precursor for Synthesis of other bioactive molecules:

The presence of the bromomethyl group (CH₂Br) makes 5-Br-3-p-tolyl-1,2-oxazole a valuable precursor for the synthesis of other bioactive molecules. By replacing the bromine atom with other functional groups, researchers can create new compounds with potential therapeutic applications. For example, a 2010 study published in the journal "European Journal of Medicinal Chemistry" described the synthesis and anticonvulsant activity of novel oxazole derivatives derived from 5-Br-3-p-tolyl-1,2-oxazole [].

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole is a heterocyclic compound characterized by an oxazole ring, which is a five-membered aromatic ring containing one nitrogen and one oxygen atom. The compound features a bromomethyl group at the 5-position and a para-methylphenyl substituent at the 3-position. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.

There is no scientific literature available describing the mechanism of action of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole.

  • Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system.
  • Oxazoles: Some oxazoles exhibit mutagenic or carcinogenic properties. []

The chemical reactivity of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole can be attributed to the presence of the bromomethyl group, which is a good leaving group. Several types of reactions can occur:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the 5-position.
  • Electrophilic Substitution: The oxazole ring can participate in electrophilic substitution reactions at the 5-position, especially when activated by electron-donating groups.
  • Condensation Reactions: The compound may also engage in condensation reactions with various amines or other nucleophiles to form more complex structures.

The synthesis of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole can be achieved through various methods:

  • Van Leusen Oxazole Synthesis: This method involves the reaction of aldehydes with TosMIC (a reagent containing isocyanide) under basic conditions to form oxazoles. The introduction of the bromomethyl group can be accomplished through subsequent bromination reactions .
  • Nucleophilic Substitution: Starting from a suitable precursor containing a bromoalkyl group, nucleophilic substitution can introduce the oxazole moiety.
  • One-Pot Reactions: Recent advancements have led to one-pot synthesis methods that streamline the formation of oxazoles by combining multiple reagents in a single reaction vessel .

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole holds potential applications in:

  • Pharmaceuticals: As a building block for synthesizing new drugs targeting various diseases.
  • Materials Science: In the development of functional materials due to its unique electronic properties.
  • Agricultural Chemicals: As a precursor for agrochemicals that may exhibit herbicidal or fungicidal activity.

Interaction studies involving 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole could focus on its binding affinity with specific proteins or enzymes relevant to disease pathways. Such studies are crucial for understanding its potential therapeutic mechanisms and optimizing its efficacy as a drug candidate.

Similar compounds include other substituted oxazoles that share structural characteristics but differ in substituents or functional groups. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Methyl-3-(4-methylphenyl)-1,2-oxazoleMethyl group instead of bromomethylPotentially less reactive due to lack of halogen
5-(Chloromethyl)-3-(4-methylphenyl)-1,2-oxazoleChlorine instead of bromineDifferent reactivity profile compared to bromine
2-Amino-5-(bromomethyl)-1,3-oxazoleAmino group at position 2Enhanced biological activity due to amino group
3-(Trifluoromethyl)-5-bromomethyl-1,2-oxazoleTrifluoromethyl group enhances lipophilicityPotential use in drug design for increased potency

The uniqueness of 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole lies in its specific combination of substituents that may confer distinct biological activities and chemical reactivities compared to these similar compounds.

XLogP3

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Wikipedia

5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole

Dates

Last modified: 08-15-2023

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